

An In-depth Technical Guide to 2-Phenylloxazole: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylloxazole

Cat. No.: B1349099

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-phenylloxazole**, a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical structure, molecular weight, synthetic protocols, and biological significance.

Core Chemical and Physical Properties

2-Phenylloxazole, with the molecular formula C9H7NO, is a fundamental scaffold in many biologically active compounds.^[1] Its core properties are summarized below for quick reference.

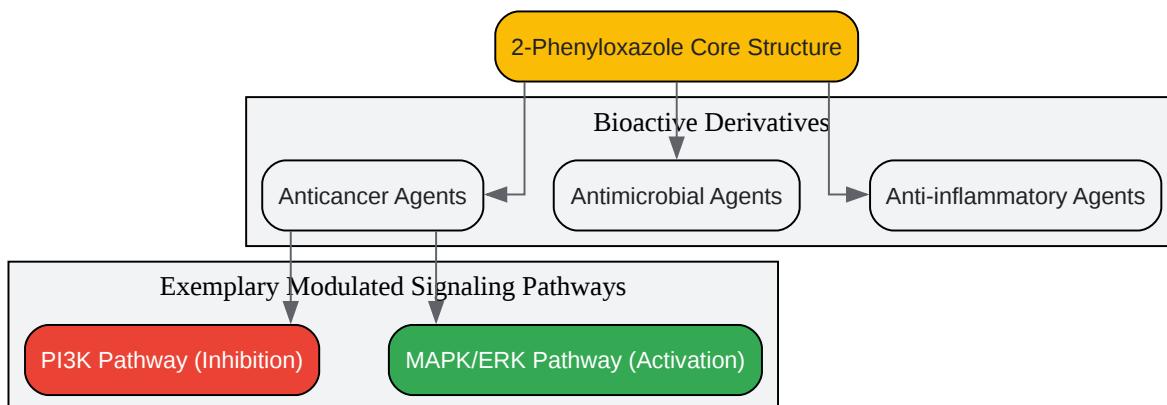
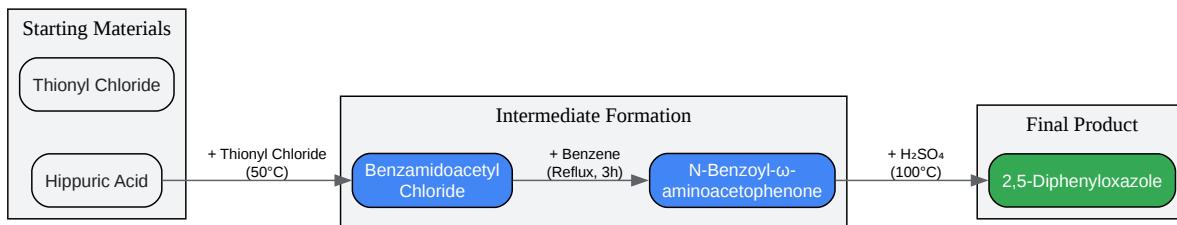
Property	Value
Molecular Formula	C9H7NO
Molecular Weight	145.16 g/mol
IUPAC Name	2-phenyl-1,3-oxazole
CAS Number	20662-88-8
SMILES	C1(=NC=CO1)C2=CC=CC=C2

Synthetic Protocols: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles from 2-acylamino ketones.^{[2][3]} This reaction involves an intramolecular cyclization followed by dehydration. Below is a detailed experimental protocol for the synthesis of a 2,5-disubstituted oxazole, which can be adapted for **2-phenyloxazole**.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This one-pot modification of the Robinson-Gabriel synthesis is an efficient method starting from hippuric acid.^[4]



Materials:

- Hippuric acid (benzoyl glycine)
- Thionyl chloride
- Benzene
- Sulfuric acid (50 wt%)
- Water

Procedure:

- Acyl Chloride Formation: In a suitable reactor, react hippuric acid with thionyl chloride in a 1:2 molar ratio at 50°C. Monitor the reaction until completion. Remove the unreacted thionyl chloride by distillation to yield benzamidoacetyl chloride.^[4]
- Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is used directly in a Friedel-Crafts acylation of benzene. The mixture is heated to reflux for 3 hours to produce N-benzoyl- ω -aminoacetophenone.^[4]
- Cyclization and Dehydration: After cooling the reaction mixture to 30°C, add a 2-fold molar excess of 50 wt% sulfuric acid. Gradually increase the temperature to 100°C and maintain it until the cyclization is complete. Excess benzene is then removed by evaporation.^[4]

- Work-up and Purification: Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. The solid is collected by filtration and can be further purified by rectification.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylloxazole: Chemical Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349099#2-phenylloxazole-chemical-structure-and-molecular-weight\]](https://www.benchchem.com/product/b1349099#2-phenylloxazole-chemical-structure-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com